molecular formula C4H5N3 B068150 4-Aminopyrimidine CAS No. 176772-96-6

4-Aminopyrimidine

Cat. No. B068150
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrimidine is a heterocyclic organic compound that has a pyrimidine ring with an amino group at the 4th position. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied due to its diverse applications in the pharmaceutical industry.

Scientific Research Applications

Interaction with Potassium Channels

4-Aminopyrimidine (4-AP) has been explored for its effects on ionic conductances in squid giant axon membranes. Notably, 4-AP reduces potassium currents without impacting transient sodium currents. Its ability to block potassium channels in excitable membranes is influenced by various factors including membrane potential, duration of depolarization, and frequency of depolarizations. This makes 4-AP a potential tool for studying potassium conductance in excitable membranes, though with specific voltage and frequency limits (Yeh, Oxford, Wu, & Narahashi, 1976).

Design of Biologically Active Compounds

4-Aminopyrimidine derivatives have been a focus in the design of various biologically active compounds. Over the past two decades, research has been directed towards developing antiviral and antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, some cancer forms, and anti-inflammatory and hormonal drugs (Erkin, Krutikov, & Garabadzhiu, 2021).

Photo-Deactivation Pathways

The impact of water on the photo-deactivation process of 4-aminopyrimidine has been studied, revealing that hydration affects the nπ∗ states with a destabilizing effect of 0.2–0.3 eV, while the ππ∗ state is almost unaffected. These insights contribute to understanding the photodynamics of 4-aminopyrimidine, which is only minimally affected by solvent effects (Szymczak, Müller, & Lischka, 2010).

HIV-1 Inhibition

A series of 4-aminopyrimidines have been identified as novel inhibitors for HIV-1. Structural modifications in these compounds have been made to establish structure-activity relationships and identify potential targets for anti-HIV therapies (Gadhachanda et al., 2007).

Antiplasmodial Activity

4-Aminopyrimidine-based compounds have shown promise in anti-plasmodial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum. These compounds provide insights into the development of new antimalarial drugs (Singh et al., 2012).

Adrenergic Transmission

The effects of 4-aminopyrimidine on adrenergic transmission in rabbit vas deferens have been explored. The compound was found to potentiate secondary contractile responses, possibly by increasing transmitter release due to the prolongation of the action potential. This sheds light on the potential role of 4-aminopyrimidine in modulating neurotransmitter release (Johns, Golko, Lauzon, & Paton, 1976).

Influence on Microorganisms

4-Aminopyrimidine analogs have been studied for their actions in bacterial systems, providing insights into their potential role in nucleic acid synthesis and purine synthesis in E. coli and other bacteria (Zimmerman & Mandel, 1964).

Plasma Cholesterol and Platelet Aggregation

The administration of 4-aminopyrimidine in rabbits led to a significant decrease in plasma cholesterol concentration and altered platelet aggregation, indicating potential implications in cardiovascular research (Morin, Burkart, & Srikantaiah, 1979).

properties

IUPAC Name

pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Aminopyrimidine

CAS RN

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-AMINOPYRIMIDINE
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Synthesis routes and methods

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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